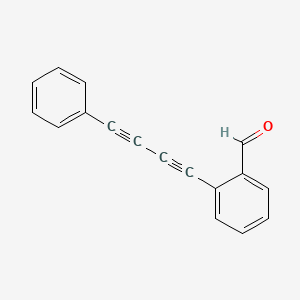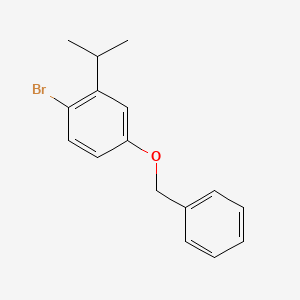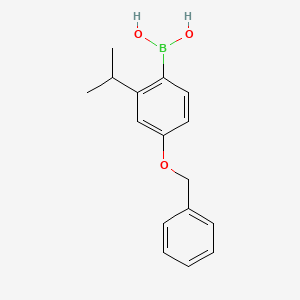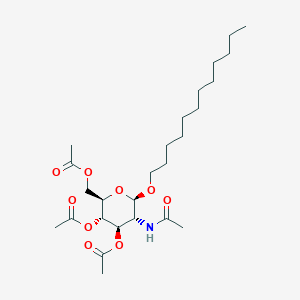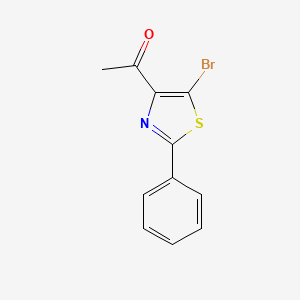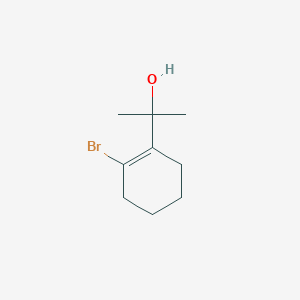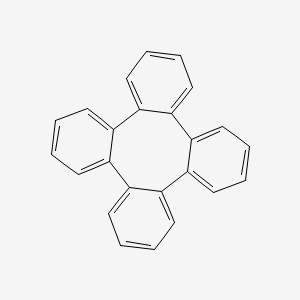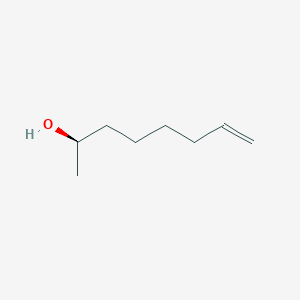
(2R)-oct-7-en-2-ol
Übersicht
Beschreibung
(2R)-Oct-7-en-2-ol is an organic compound with the molecular formula C8H16O It is a chiral alcohol with a double bond located at the seventh carbon atom and a hydroxyl group at the second carbon atom in the R-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2R)-Oct-7-en-2-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of oct-7-en-2-one using chiral catalysts. Another method includes the hydroboration-oxidation of oct-7-en-2-ene, which provides the desired alcohol with high enantioselectivity.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of oct-7-en-2-one using chiral catalysts. This method is preferred due to its efficiency and scalability. The reaction typically occurs under mild conditions, with the catalyst facilitating the selective reduction of the carbonyl group to a hydroxyl group.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-Oct-7-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form oct-7-en-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to oct-7-en-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form oct-7-en-2-yl chloride.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.
Major Products:
Oxidation: Oct-7-en-2-one.
Reduction: Oct-7-en-2-ol.
Substitution: Oct-7-en-2-yl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(2R)-Oct-7-en-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the biosynthesis of natural products and pheromones.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: this compound is utilized in the production of fragrances and flavors due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (2R)-Oct-7-en-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound may also participate in enzymatic reactions, where it undergoes oxidation or reduction, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(2S)-Oct-7-en-2-ol: The enantiomer of (2R)-Oct-7-en-2-ol, differing in the configuration at the second carbon atom.
Oct-7-en-2-one: The oxidized form of this compound.
Oct-7-en-2-yl chloride: A derivative formed by substituting the hydroxyl group with a chlorine atom.
Uniqueness: this compound is unique due to its chiral nature and the presence of both a double bond and a hydroxyl group. This combination of features makes it a valuable intermediate in asymmetric synthesis and a versatile compound in various chemical transformations.
Eigenschaften
IUPAC Name |
(2R)-oct-7-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3,8-9H,1,4-7H2,2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHUHVOEMVTVRS-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



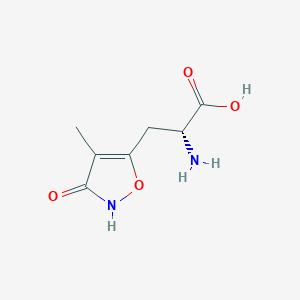
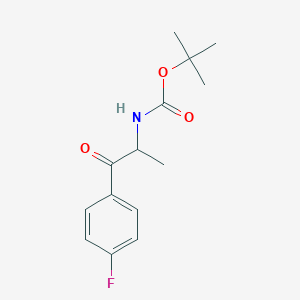
![2-Propenoic acid, 3-[4-(ethylamino)-2-(phenylamino)-5-pyrimidinyl]-, ethyl ester, (2E)-](/img/structure/B3251747.png)
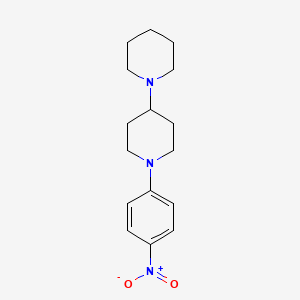
![Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate](/img/structure/B3251763.png)
![5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol](/img/structure/B3251773.png)
